4,8-dimethoxy-8-(3-methylbut-2-en-1-yl)-5H,6H,7H,8H-furo[2,3-b]quinolin-7-ol
Overview
Description
4,8-Dimethoxy-8-(3-methylbut-2-en-1-yl)-5H,6H,7H,8H-furo[2,3-b]quinolin-7-ol is a complex organic compound with a unique structure that includes a furoquinoline core. This compound is known for its potential biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethoxy-8-(3-methylbut-2-en-1-yl)-5H,6H,7H,8H-furo[2,3-b]quinolin-7-ol typically involves multiple steps. One common method includes the reaction of 2-hydroxy-4,6-dimethoxyacetophenone with 4-methoxy-3-(3-methylbut-2-enyl)benzaldehyde in the presence of a base such as potassium hydroxide in ethanol . The mixture is stirred at room temperature for 48 hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly using continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethoxy-8-(3-methylbut-2-en-1-yl)-5H,6H,7H,8H-furo[2,3-b]quinolin-7-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the furoquinoline core.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized furoquinolines.
Scientific Research Applications
4,8-Dimethoxy-8-(3-methylbut-2-en-1-yl)-5H,6H,7H,8H-furo[2,3-b]quinolin-7-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 4,8-dimethoxy-8-(3-methylbut-2-en-1-yl)-5H,6H,7H,8H-furo[2,3-b]quinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Isopentenyloxy-γ-fagarine
- 7-Prenyloxy-γ-Fagarine
- 4-Hydroxy-2-quinolones
Uniqueness
4,8-Dimethoxy-8-(3-methylbut-2-en-1-yl)-5H,6H,7H,8H-furo[2,3-b]quinolin-7-ol is unique due to its specific substitution pattern and the presence of both methoxy and prenyl groups. This combination of functional groups contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4,8-dimethoxy-8-(3-methylbut-2-enyl)-6,7-dihydro-5H-furo[2,3-b]quinolin-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-11(2)7-9-18(22-4)14(20)6-5-12-15(21-3)13-8-10-23-17(13)19-16(12)18/h7-8,10,14,20H,5-6,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZIQNGNLJSLHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(C(CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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